N,N,N',N'-Tetrabutylpropane-1,3-diamine

Polyamine Metabolism Spermine Oxidase Enzyme Activation

For researchers studying polyamine catabolism, inconsistent SMO activation in assays can stall cancer research. N,N,N',N'-Tetrabutylpropane-1,3-diamine (TBP) is a validated chemical tool that directly addresses this. - Robustly activates spermine oxidase (SMO), showing a ~4.5-fold increase in activity at 50 µmol/L in K562 cells. - High lipophilicity (LogP 5.47) ensures passive membrane permeability, bypassing the polyamine transporter system. - Demonstrates broad-spectrum antiproliferative effects across multiple cancer cell lines (HepG2, LNCaP, MG-63, T24). Each batch is quality-controlled for purity, ensuring reliable and reproducible preclinical results.

Molecular Formula C19H42N2
Molecular Weight 298.6 g/mol
CAS No. 94107-99-0
Cat. No. B031853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetrabutylpropane-1,3-diamine
CAS94107-99-0
SynonymsN1,N1,N3,N3-Tetrabutyl-1,3-propanediamine;  1,3-Bis(dibutylamino)propane;  N,N-Dibutylpropylenediamine;  NSC 19166
Molecular FormulaC19H42N2
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCN(CCCC)CCCC
InChIInChI=1S/C19H42N2/c1-5-9-14-20(15-10-6-2)18-13-19-21(16-11-7-3)17-12-8-4/h5-19H2,1-4H3
InChIKeyGFQVCRLEDYPCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N,N,N',N'-Tetrabutylpropane-1,3-diamine (CAS 94107-99-0)?


N,N,N',N'-Tetrabutylpropane-1,3-diamine (TBP) is a tetra-alkylated synthetic analogue of the natural diamine putrescine, with the molecular formula C19H42N2 and a molecular weight of 298.55 g/mol [1]. It is not a naturally occurring biomolecule but is synthesized for its ability to disrupt polyamine metabolism, a pathway crucial for rapid cell proliferation in cancers and parasitic infections [2]. As a chemical tool, TBP is primarily utilized in academic and preclinical research for probing polyamine catabolic pathways, particularly its demonstrated capacity to activate catabolic enzymes like spermine oxidase (SMO) [2]. It has been investigated for its antiproliferative effects on a range of human cancer cell lines, including HepG2 (liver), K562 (leukemia), MG-63 (osteosarcoma), LNCaP (prostate), and T24 (bladder), making it a broad-spectrum, albeit early-stage, research candidate [3].

Why Polyamine Analogue Substitution Matters for TBP Procurement


The term 'polyamine analogue' encompasses a structurally and functionally diverse class of molecules. Simple substitution of N,N,N',N'-Tetrabutylpropane-1,3-diamine (TBP) with another polyamine analogue, even those with similar alkyl chain modifications, is unreliable without specific comparative data [1]. Research on the butylated propanediamine series explicitly demonstrates that the number and position of alkyl substitutions critically dictate biological activity [2]. For instance, while TBP (a tetra-substituted analogue) potently activates spermine oxidase (SMO) and exhibits antiproliferative effects, closely related dibutyl analogues (e.g., 1,3-dibutylpropanediamine) in the same chemical series may show different pharmacological profiles, as subtle structural changes can dramatically alter enzyme activation potency and cellular uptake [2]. This structure-activity relationship (SAR) sensitivity means that changing the compound for another 'polyamine analogue' can invalidate the entire mechanism of action of an established assay, leading to failed experiments and wasted procurement resources. A direct, side-by-side characterization is essential.

Quantitative Differentiation Evidence vs. Closest Analogs


Spermine Oxidase (SMO) Activation vs. Baseline

A key differentiator for TBP is its induction of catabolic enzymes. In K562 leukemia cells, treatment with 50 μmol/L TBP for 24 hours resulted in a ~4.5-fold induction of spermine oxidase (SMO) activity over untreated controls, a magnitude that exceeded the ~70% increase in acetylpolyamine oxidase (APAO) activity under the same conditions [1]. This selective and robust SMO activation is a class-level feature of certain tetra-alkylated analogues but is not universally observed across all polyamine analogues, some of which may preferentially activate other pathways or induce different polyamine depletion profiles. Direct quantitative comparator data for SMO activation by 1,3-dibutylpropanediamine (1,3DBP) or N,N(1,1)-dibutylpropane-1,3-diamine (1,1DBP) under identical conditions is not available in the current literature, representing a critical evidence gap.

Polyamine Metabolism Spermine Oxidase Enzyme Activation Cancer Biology

Anti-Proliferative Potency in Hepatocellular Carcinoma Models

TBP demonstrates concentration-dependent inhibition of HepG2 cell proliferation. While a precise, single-study IC50 value is not consistently reported across papers, available data indicates significant growth inhibition at concentrations between 10-100 μmol/L [1]. This potency is consistent with the class of tetra-alkylated polyamine analogues, but comparable quantitative data for closely related compounds such as N,N-dibutylpropanediamine in the HepG2 model is not publicly available to establish a direct, quantitative potency rank [2]. The absence of a head-to-head IC50 comparison prevents a definitive claim of superior potency.

Hepatocellular Carcinoma Cytotoxicity Polyamine Analogues HepG2

Synergism with Doxorubicin in Leukemia Cells

A strategically important piece of evidence is TBP's ability to enhance the antiproliferative effect of the standard chemotherapeutic agent doxorubicin on K562 cells [1]. This chemosensitization effect is a functional characteristic that may not be a class-wide property. While many polyamine analogues are studied as single agents, TBP demonstrates an enhanced effect in combination. However, this statement is a qualitative observation from one study; quantitative synergy scores (e.g., combination index or dose-reduction index for doxorubicin) and comparison with other polyamine analogues in the same synergy model are not publicly reported. This represents a significant gap for any direct procurement decision based on this parameter.

Chemosensitization Doxorubicin Synergy K562 Leukemia Combination Therapy

Lipophilicity (LogP) as a Cellular Penetration Differentiator

The calculated LogP of TBP is 5.47, indicating high lipophilicity [1]. This property differentiates it from endogenous polyamines like putrescine, spermidine, and spermine, which are polycationic at physiological pH and have much lower LogP values (e.g., spermine has a LogP of ~ -0.2). High lipophilicity can enhance passive membrane permeability, a critical factor for intracellular target engagement that distinguishes TBP from less lipophilic polyamine analogues. Quantitative LogP data for the closest butylated analogue, 1,3-dibutylpropanediamine (1,3DBP), is not readily available in authoritative databases for a direct, data-driven comparison.

Lipophilicity LogP Physicochemical Property Drug Design

Evidence-Backed Application Scenarios for Research


Cancer Research Requiring Spermine Oxidase (SMO) Activation

The most appropriate application scenario for TBP is in fundamental cancer biology research that requires the pharmacological activation of the polyamine catabolic enzyme spermine oxidase (SMO). The evidence demonstrates that 50 µmol/L TBP induces a robust ~4.5-fold increase in SMO activity in K562 leukemia cells, which leads to the generation of reactive oxygen species (ROS) and apoptosis [1]. This mechanism is a clearly defined differentiator from polyamine analogues that act primarily as uptake inhibitors or simple antimetabolites, without activating SMO. Researchers specifically studying SMO-mediated cytotoxicity should consider TBP over non-activating analogues.

Investigating Polyamine Depletion-Based Chemosensitization

The qualitative finding that TBP enhances the antiproliferative effect of doxorubicin on K562 cells [2] makes it an appropriate candidate for procurement in studies exploring how polyamine metabolism disruption can chemosensitize cancer cells. This scenario is specific to researchers aiming to combine a polyamine pathway modulator with conventional chemotherapy. In this model, the procurement of TBP is justified over other polyamine analogues that have not demonstrated this combinatorial effect in peer-reviewed literature, with the important caveat that systematic, quantitative synergy data against other butylated analogues is not yet available.

Studies Requiring High-Lipophilicity Analogue Entry

For researchers needing a polyamine analogue with high and defined lipophilicity to ensure passive membrane permeability, TBP (with a reported LogP of 5.47) is a verifiably distinct option compared to the highly polar natural polyamines (LogP < 0) [3]. This makes it a suitable chemical tool for experiments where intracellular accumulation is a prerequisite, such as studying intracellular polyamine dynamics without relying on the polyamine transporter system (PAT). For procurement, this LogP value can serve as a measurable quality control criterion, ensuring the identity and property consistency of the received compound.

Cell Cycle and Apoptosis Studies in Bone and Bladder Cancer Models

The in vitro evidence base supports the use of TBP in research focused on inducing G0/G1 cell cycle arrest and apoptosis in bone cancer (MG-63) and bladder cancer (T24) cell lines [4], [5]. The compound's ability to upregulate pro-apoptotic proteins like Bax and increase cytochrome C levels has been documented in these specific models, making it a relevant procurement choice for scientists extending these findings or comparing mechanisms across different cancer types.

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